SPDP-PEG8-NHS エステル

概要

説明

SPDP-PEG8-NHS ester is a PEG linker that contains an SPDP crosslinker and an NHS ester . The SPDP crosslinker is reactive toward amine and thiol groups and contains a cleavable disulfide bond . This crosslinker is also membrane permeable, which allows for intracellular reactions to take place .

Synthesis Analysis

The synthesis of SPDP-PEG8-NHS ester involves the reaction of an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . This results in a single molecular weight PEG spacer arm, which confers greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers .Molecular Structure Analysis

The molecular formula of SPDP-PEG8-NHS ester is C31H49N3O13S2 . It has a molecular weight of 735.86 .Chemical Reactions Analysis

The SPDP crosslinker in SPDP-PEG8-NHS ester is reactive toward amine and thiol groups . It contains a cleavable disulfide bond . The NHS ester can react with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis

SPDP-PEG8-NHS ester is a solid or viscous liquid . It is thiol reactive and amine reactive . It has an assay of >90% . It is stored at -20°C .科学的研究の応用

タンパク質修飾

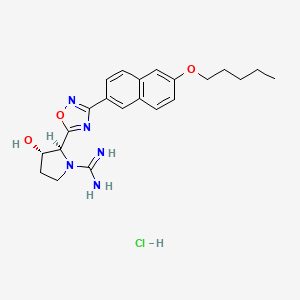

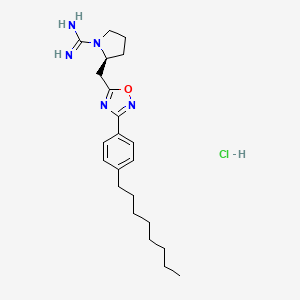

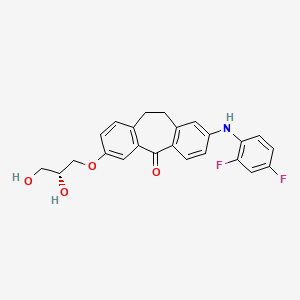

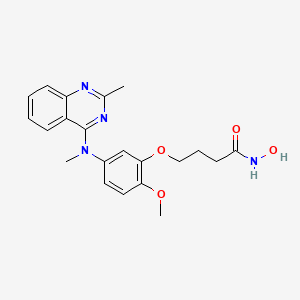

SPDP-PEG8-NHS エステルはタンパク質の修飾に使用されます。 化合物のNHSエステル末端は、第一級アミンと反応して安定なアミド結合を形成することができます {svg_1} {svg_2}. これにより、PEGリンカーをタンパク質に付加することができ、その安定性と溶解性を高めることができます {svg_3} {svg_4}.

架橋

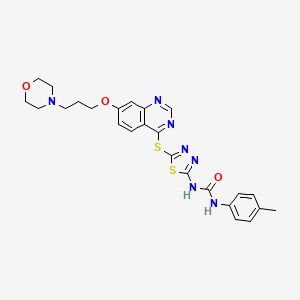

化合物中のSPDP架橋剤は、アミン基とチオール基に対して反応性があります {svg_5}. これは、タンパク質の架橋に役立ち、さらなる研究のための安定な構造を生成します {svg_6} {svg_7}.

細胞内反応

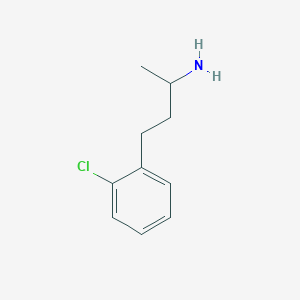

SPDP-PEG8-NHSエステルは細胞膜透過性があり、細胞内反応を促進することができます {svg_8}. これは、細胞プロセスの研究や細胞内治療薬の開発に特に役立ちます {svg_9}.

生体結合

この化合物は、2段階反応によって抗体酵素およびその他の生体結合体を生成するために使用されます {svg_10}. これは、標的療法および診断ツールの開発において非常に重要です {svg_11}.

ハプテン付加

SPDP-PEG8-NHSエステルは、抗体産生のためにハプテンをキャリアタンパク質に付加するために使用されます {svg_12}. これは、ワクチンおよび免疫療法の開発における重要なプロセスです {svg_13}.

免疫毒素結合体の調製

この化合物は、免疫毒素結合体の調製に使用されます {svg_14}. これらの結合体は、毒素が癌細胞に特異的に送達される、標的癌療法で使用されます {svg_15}.

生体分子の修飾

研究者は、この汎用性の高いリンカーを利用して、酵素やその他の生体分子を修飾します {svg_16}. これは、診断、治療、および生体触媒などの分野での用途を拡大します {svg_17}.

溶解性の向上

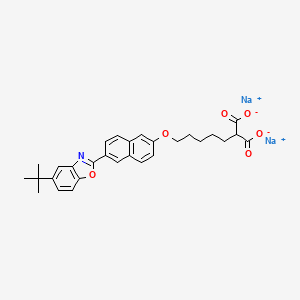

化合物中の親水性PEGリンカーは、水性媒体中の化合物の水溶性を向上させます {svg_18} {svg_19} {svg_20}. これは、溶解性が治療薬の有効性に大きく影響を与える可能性がある薬物送達において特に役立ちます {svg_21} {svg_22} {svg_23}.

作用機序

Safety and Hazards

The safety data sheet for a similar compound, m-PEG8-NHS ester, suggests that if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

将来の方向性

The future directions of SPDP-PEG8-NHS ester could involve its use in a broad array of diagnostic, therapeutic, and nanotech applications . Its unique properties, such as its reactivity toward amine and thiol groups, its cleavable disulfide bond, and its membrane permeability, make it a promising tool for these applications .

生化学分析

Biochemical Properties

SPDP-PEG8-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its amine-reactive N-hydroxysuccinimide (NHS) ester and sulfhydryl-reactive 2-pyridyldithiol group . The NHS ester can react with primary amines to form stable amide bonds . The 2-pyridyldithiol group is reactive towards thiol groups and forms disulfide-containing linkages .

Cellular Effects

SPDP-PEG8-NHS ester has profound effects on various types of cells and cellular processes. It influences cell function by enabling the conjugation of molecules within cells . This crosslinker is membrane permeable, which allows for intracellular reactions to take place

Molecular Mechanism

The molecular mechanism of action of SPDP-PEG8-NHS ester involves its binding interactions with biomolecules and its ability to form stable amide bonds with primary amines via its NHS ester . It also forms disulfide-containing linkages with thiol groups via its 2-pyridyldithiol group . These linkages can be cleaved with reducing agents such as dithiothreitol (DTT) .

Temporal Effects in Laboratory Settings

It is known that the rate of reaction and NHS-ester degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 .

Transport and Distribution

SPDP-PEG8-NHS ester is membrane permeable, which allows for intracellular reactions to take place

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFFRXQWQMCBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)